2-Methyl-4-(2-thienylsulfonyl)morpholine
Description
2-Methyl-4-(2-thienylsulfonyl)morpholine is a morpholine derivative featuring a methyl group at position 2 and a 2-thienylsulfonyl substituent at position 3. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is modified here with a sulfonyl group attached to a thiophene ring. This structural configuration confers unique electronic, steric, and metabolic properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H13NO3S2 |
|---|---|
Molecular Weight |
247.327 |
IUPAC Name |
2-methyl-4-thiophen-2-ylsulfonylmorpholine |
InChI |
InChI=1S/C9H13NO3S2/c1-8-7-10(4-5-13-8)15(11,12)9-3-2-6-14-9/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
KTVSBPVNPSLYAM-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 4-(4-Nitrophenyl)thiomorpholine (Thiomorpholine Derivative)
Structural Differences :
- Heteroatom in Ring : Thiomorpholine replaces the oxygen atom in morpholine with sulfur, increasing lipophilicity (logP) . In contrast, 2-Methyl-4-(2-thienylsulfonyl)morpholine retains the morpholine oxygen but introduces a sulfonyl-thiophene group.
- Substituent : The 4-nitrophenyl group in thiomorpholine is a strong electron-withdrawing nitro group, whereas the thienylsulfonyl group in the target compound combines sulfone (electron-withdrawing) with thiophene (electron-rich aromatic).
Electronic and Crystallographic Properties :
Metabolic Stability :
- Thiomorpholine’s sulfur is a metabolic "soft spot" prone to oxidation .
| Property | This compound | 4-(4-Nitrophenyl)thiomorpholine |
|---|---|---|
| Ring Heteroatom | O (morpholine) | S (thiomorpholine) |
| Key Substituent | 2-Thienylsulfonyl | 4-Nitrophenyl |
| logP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.3 (higher lipophilicity) |
| Metabolic Oxidation Risk | Low (sulfone stable) | High (sulfur susceptible) |
Comparison with 4-[2-(Methylsulphonyl)phenyl]morpholine (Phenylsulfonyl Derivative)
Structural Differences :
- Aromatic Group : The phenyl ring in 4-[2-(Methylsulphonyl)phenyl]morpholine is purely carbocyclic, while the target compound’s thiophene is a heteroaromatic ring with sulfur .
- Substituent Position : The methylsulfonyl group in the phenyl derivative is at the ortho position, introducing steric hindrance, whereas the thienylsulfonyl group in the target compound may adopt a different spatial arrangement.
Electronic Effects :
- Thiophene’s lower electron density compared to benzene reduces π-π stacking strength but may improve solubility. The sulfonyl group in both compounds enhances hydrogen-bond acceptor capacity.
Chemoinformatic Analysis and Molecular Diversity
- Impact of Quaternary Stereocenters : Unlike sp³-rich morpholine peptidomimetics , the target compound lacks stereocenters but gains conformational rigidity from the sulfonyl group. This rigidity may limit its chemical space compared to flexible analogues but enhance target selectivity.
- Chemical Space : The thienylsulfonyl group places the compound in a region of chemical space distinct from both nitroaryl thiomorpholines and phenylsulfonyl morpholines, as shown in principal component analysis (PCA) of molecular descriptors .
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